molecular formula C14H21N5O2S B14716283 (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate CAS No. 14133-17-6

(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate

Cat. No.: B14716283
CAS No.: 14133-17-6
M. Wt: 323.42 g/mol
InChI Key: ONBGMWLHMNYGKS-UHFFFAOYSA-N
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Description

(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a purine base with a propylsulfanyl group at the 6-position and a butylcarbamate group attached to the methyl group at the 9-position. These modifications confer distinct chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the butylcarbamate group to the methyl group at the 9-position using carbamate formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-methoxy-2-naphthyl)propanamide derivatives
  • Indole derivatives
  • Furfurals and their derivatives

Uniqueness

Compared to these similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate stands out due to its unique combination of a purine base with a propylsulfanyl group and a butylcarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

14133-17-6

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate

InChI

InChI=1S/C14H21N5O2S/c1-3-5-6-15-14(20)21-10-19-9-18-11-12(19)16-8-17-13(11)22-7-4-2/h8-9H,3-7,10H2,1-2H3,(H,15,20)

InChI Key

ONBGMWLHMNYGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCN1C=NC2=C1N=CN=C2SCCC

Origin of Product

United States

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